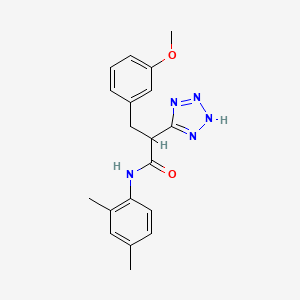

N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

N-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 2H-tetrazole ring and two aryl groups: a 2,4-dimethylphenyl and a 3-methoxyphenyl moiety. The tetrazole group (2H-tetrazol-5-yl) is a critical pharmacophore, often serving as a bioisostere for carboxylic acids due to its similar acidity (pKa ~4.9) and hydrogen-bonding capacity . This structural motif is prevalent in pharmaceuticals targeting angiotensin II receptors, antidiabetic agents, and antimicrobial compounds. The compound’s molecular formula is C19H21N5O2, with a molecular weight of 351.41 g/mol (inferred from analogs in –13).

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12-7-8-17(13(2)9-12)20-19(25)16(18-21-23-24-22-18)11-14-5-4-6-15(10-14)26-3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJDGXWETYSIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cycloaddition of azides with nitriles under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine under catalytic hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Conversion to the corresponding amine.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic or inhibit biological processes. The aromatic groups may enhance binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Aryl Substituents

The following compounds share structural similarities with the target molecule, differing primarily in aryl substituents and functional group positioning:

Key Observations :

- Hydrogen-Bonding Capacity: Hydroxy groups (e.g., in CAS 483995-74-0 ) introduce additional H-bond donors, which could improve receptor binding but reduce oral bioavailability.

- Steric Effects : Bulky substituents like 2-ethylphenyl (CAS 483993-91-5 ) may hinder binding to flat hydrophobic pockets compared to dimethylphenyl groups.

Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

Key Observations :

Biological Activity

N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which contributes to its stability and biological activity. The presence of both dimethylphenyl and methoxyphenyl groups enhances its chemical properties.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H21N5O2 |

| CAS Number | 483993-30-2 |

The mechanism of action for this compound involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic or inhibit biological processes. The aromatic groups may enhance binding affinity to target proteins or enzymes, modulating their activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that tetrazole derivatives can induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) suggests that substitutions on the phenyl rings are crucial for enhancing cytotoxicity.

Case Study:

A study assessed the anticancer effects of a related tetrazole compound in human cancer cell lines (e.g., A-431 and Jurkat). The compound demonstrated an IC50 value lower than that of the reference drug doxorubicin, indicating potent cytotoxic effects against these cells .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Research has shown that modifications in the phenyl groups can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

Research Findings

- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions starting with the preparation of the tetrazole ring through cycloaddition methods. Characterization techniques such as NMR and mass spectrometry confirm the structure.

-

Biological Testing : Various assays have been conducted to evaluate the biological activity of this compound:

- MTT Assay : Used to determine cytotoxicity in cancer cell lines.

- Disk Diffusion Method : Employed to assess antimicrobial efficacy against bacterial strains.

- SAR Analysis : Studies indicate that the presence of electron-donating groups on the phenyl rings significantly enhances biological activity. For example, compounds with methoxy or dimethyl substitutions showed improved interactions with target proteins compared to their unsubstituted counterparts .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide?

The synthesis involves multi-step routes, including:

- Tetrazole ring formation : Cyclocondensation of nitriles with sodium azide in the presence of ammonium chloride (e.g., under reflux in DMF).

- Coupling reactions : Amide bond formation between the tetrazole-bearing propanamide intermediate and 2,4-dimethylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Single-crystal analysis using SHELXL ( ) to resolve bond lengths, angles, and stereochemistry. For example, a similar triazole derivative was resolved at 100 K with an R-factor of 0.036 .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, tetrazole protons at δ 8.5–9.5 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₅O₂: 376.1778) .

Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?

- Enzyme inhibition assays : Fluorescence-based screening against kinases or proteases (e.g., IC₅₀ determination using ATP-coupled assays).

- Cytotoxicity testing : MTT assay in cancer cell lines (e.g., HCT-116 or MCF-7) with doxorubicin as a positive control.

- Anti-inflammatory activity : Measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 or EGFR). Key residues (e.g., Arg120 in COX-2) may hydrogen-bond with the tetrazole group.

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories.

- QSAR studies : Comparative analysis with analogs to identify critical substituents (e.g., methoxy vs. ethoxy groups) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition).

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.

- Orthogonal assays : Confirm anti-cancer activity via both MTT and clonogenic assays .

Q. What strategies enhance regioselectivity during tetrazole ring synthesis?

- Catalytic systems : Use ZnBr₂ or CuI to favor 1,5-disubstituted tetrazoles over 2,5-isomers.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yield compared to THF.

- Temperature control : Slow heating (40–60°C) minimizes side reactions .

Q. How do structural modifications at the 3-methoxyphenyl group influence pharmacological properties?

- SAR studies : Compare analogs with halogenated (e.g., 3-Cl) or bulkier (e.g., 3-OCH₂CH₃) substituents.

- LogP analysis : Methoxy groups reduce lipophilicity (predicted LogP = 3.2) vs. ethoxy (LogP = 3.8), affecting membrane permeability.

- Bioisosteric replacement : Replace methoxy with trifluoromethoxy to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.